molecular formula C7H15NO B6148300 5-(propan-2-yl)pyrrolidin-3-ol CAS No. 1343590-34-0

5-(propan-2-yl)pyrrolidin-3-ol

Cat. No.: B6148300
CAS No.: 1343590-34-0
M. Wt: 129.2
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Description

5-(Propan-2-yl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3 and an isopropyl substituent at position 3. Its molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol), with stereochemical possibilities at the hydroxyl and isopropyl positions influencing its physicochemical and biological properties . This compound is cataloged as a building block in medicinal chemistry, suggesting its utility in synthesizing pharmacologically active molecules .

Properties

CAS No.

1343590-34-0

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(propan-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed through a reductive amination process. The hydroxyl group can then be introduced via selective oxidation or hydrolysis reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Propan-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(propan-2-yl)pyrrolidin-3-one, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

5-(Propan-2-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(propan-2-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(Propan-2-yl)pyrrolidin-3-ol (CAS: 1519186-44-7) is a positional isomer with the isopropyl group at position 4 instead of 4.

Substituent Variations

a. 5-(Hydroxymethyl)pyrrolidin-3-ol

This analog replaces the isopropyl group with a polar hydroxymethyl moiety. The increased hydrophilicity (vs. the lipophilic isopropyl group) may improve aqueous solubility but reduce membrane permeability. In CHK1 inhibitor studies, pyrrolidin-3-ol derivatives with hydrogen-bond donors at position 5 showed subnanomolar inhibition, but N-methylation (removing the hydroxyl’s hydrogen-bond capacity) diminished activity .

b. 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (Compound 13b)

Here, the pyrrolidine is functionalized with a pyridinylpropionyl group and a tert-butyl-prolyl substituent.

Stereochemical Variants

Enantiomers of pyrrolidin-3-ol derivatives exhibit significant differences in biological activity. For instance, in CHK1 inhibitors, one enantiomer of a pyrrolidin-3-ol-containing compound showed subnanomolar potency, while its mirror image was markedly less active . Similarly, (S)-pyrrolidin-3-ol is used in synthesizing TRK inhibitors, where stereochemistry critically influences binding to tyrosine kinases .

Functionalized Derivatives

a. 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

This pyridine derivative shares a hydroxyl group but incorporates a fluorinated aromatic ring. Fluorination often enhances metabolic stability and bioavailability, while the hydroxypropyl chain may mediate hydrogen bonding with targets .

b. 1-(2-Phenylethyl)pyrrolidin-3-ol Derivatives (Compounds 1a/1b)

Phenylethyl-substituted pyrrolidin-3-ol derivatives (e.g., 1a/1b) exhibit antiviral activity.

Research Implications

  • Substituent Position : The 5-isopropyl group in 5-(propan-2-yl)pyrrolidin-3-ol may optimize steric interactions in enzyme binding pockets compared to 4-substituted analogs .
  • Hydrogen-Bonding : The 3-hydroxyl group is critical for target engagement, as seen in CHK1 and TRK inhibitors .
  • Stereochemistry : Enantiomeric purity is essential for activity, as demonstrated by the stark potency differences in CHK1 inhibitors .

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